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molecular formula C9H11F3N2O B8527423 2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)-

2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8527423
M. Wt: 220.19 g/mol
InChI Key: QSWNCYHDTPLDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add (±)-5-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carbonitrile (810 mg, 3.7 mmol), 10% Pd/C (Degussa type E101, 50% water by wt, 300 mg), and trifluoroacetic acid (4 mL) in methanol (50 mL) to a pressure vessel. Pressurize the vessel to 40 psi with hydrogen for 0.25 h. Filter the mixture through Celite® and wash the cake with warm ethanol followed by DCM under a nitrogen atmosphere. Concentrate in vacuo to obtain the crude product as a trifluoroacetic acid salt. Prepare the free base with SCX ion chromatography, then purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (676 mg, 82%). GC-MS m/z: 220 (M+).
Name
(±)-5-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carbonitrile
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH:3]([CH3:13])[O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]#[N:12])=[N:9][CH:10]=1.FC(F)(F)C(O)=O.[H][H]>CO.[Pd]>[NH2:12][CH2:11][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH:3]([CH3:13])[C:2]([F:15])([F:1])[F:14])=[CH:10][N:9]=1

Inputs

Step One
Name
(±)-5-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carbonitrile
Quantity
810 mg
Type
reactant
Smiles
FC(C(OC=1C=CC(=NC1)C#N)C)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 0.25 h
Duration
0.25 h
FILTRATION
Type
FILTRATION
Details
Filter the mixture through Celite®
WASH
Type
WASH
Details
wash the cake with warm ethanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=C(C=C1)OC(C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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